molecular formula C15H13ClN2O B5466922 (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one

(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B5466922
M. Wt: 272.73 g/mol
InChI Key: OSESGYKFSNGMFI-HJWRWDBZSA-N
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Description

(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-aminopyridine and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)propan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: Preclinical studies have shown that this compound may inhibit the growth of certain cancer cells. It is being investigated for its potential use in chemotherapy.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis. The chloropyridine moiety is believed to enhance its binding affinity to these targets, while the chalcone structure facilitates its cellular uptake.

Comparison with Similar Compounds

  • (E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (Z)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (Z)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison: Compared to these similar compounds, (Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one exhibits unique properties due to the presence of the chloropyridine moiety. This structural feature enhances its chemical reactivity and biological activity, making it a more versatile compound for various applications.

Properties

IUPAC Name

(Z)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-2-4-12(5-3-11)14(19)8-9-17-15-7-6-13(16)10-18-15/h2-10H,1H3,(H,17,18)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSESGYKFSNGMFI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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